4-bromo-N-(2-chloroethyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-chloroethyl)benzenesulfonamide is an organic compound with the molecular formula C8H9BrClNO2S and a molecular weight of 298.59 g/mol . This compound is characterized by the presence of a bromine atom at the para position of the benzene ring, a chloroethyl group attached to the nitrogen atom, and a sulfonamide group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-chloroethyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-chloroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-chloroethyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reaction conditions typically involve a solvent like ethanol or methanol and a temperature range of 25-50°C.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include N-substituted sulfonamides.
Oxidation: Products include sulfonic acids.
Reduction: Products include hydrogenated benzenesulfonamides.
Scientific Research Applications
4-bromo-N-(2-chloroethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-chloroethyl)benzenesulfonamide involves the interaction of its functional groups with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonamide group can interact with active sites of enzymes, affecting their catalytic function .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-chloroethyl)benzenesulfonamide
- 4-chloro-N-(2-chloroethyl)benzenesulfonamide
- 4-fluoro-N-(2-chloroethyl)benzenesulfonamide
- 4-iodo-N-(2-chloroethyl)benzenesulfonamide
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its analogs with different halogens, the bromine atom provides a balance between reactivity and stability, making it suitable for various applications .
Properties
IUPAC Name |
4-bromo-N-(2-chloroethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQUVNLTSMUXLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303638 |
Source
|
Record name | 4-bromo-N-(2-chloroethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385378-70-1 |
Source
|
Record name | 4-Bromo-N-(2-chloroethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385378-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-N-(2-chloroethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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